molecular formula C10H9ClF2O B1400170 4-Chloro-1-(2,5-difluorophenyl)butan-1-one CAS No. 1216260-42-2

4-Chloro-1-(2,5-difluorophenyl)butan-1-one

Cat. No. B1400170
Key on ui cas rn: 1216260-42-2
M. Wt: 218.63 g/mol
InChI Key: MCKOYDSNCWNCHG-UHFFFAOYSA-N
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Patent
US09289419B2

Procedure details

2-Bromo-1,4-difluorobenzene (53.6 g, 277.74 mmol) in THF cooled to −50° C. was added to isopropyl magnesium chloride (2M in THF)(133 mL, 266 mmol). The reaction mixture thus obtained was warmed to 0° C. and stirred for 1 h. The reaction mixture was cooled again to −50° C. 4-chloro-N-methoxy-N-methylbutanamide (40 g, 241.52 mmol) in THF (200 mL) was added dropwise to this reaction mixture with stirring and the stirring was continued at 0° C. for 1 h. The reaction mixture was quenched with saturated aqueous NH4Cl solution, extracted with ethylacetate. The organic layer collected was washed with water (500 mL) and then with brine solution, dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford a crude liquid residue. The residue thus obtained was purified by column chromatography (using 60-120 silica gel and 5% EtOAc in Hexane as eluent) to afford 35 g of the title compound as a colourless liquid.
Quantity
53.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
133 mL
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[F:9].C([Mg]Cl)(C)C.[Cl:15][CH2:16][CH2:17][CH2:18][C:19](N(OC)C)=[O:20]>C1COCC1>[Cl:15][CH2:16][CH2:17][CH2:18][C:19]([C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[F:9])=[O:20]

Inputs

Step One
Name
Quantity
53.6 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
133 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Step Three
Name
Quantity
40 g
Type
reactant
Smiles
ClCCCC(=O)N(C)OC
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled again to −50° C
STIRRING
Type
STIRRING
Details
with stirring
WAIT
Type
WAIT
Details
the stirring was continued at 0° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with saturated aqueous NH4Cl solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethylacetate
CUSTOM
Type
CUSTOM
Details
The organic layer collected
WASH
Type
WASH
Details
was washed with water (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with brine solution, dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a crude liquid residue
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (using 60-120 silica gel and 5% EtOAc in Hexane as eluent)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClCCCC(=O)C1=C(C=CC(=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: CALCULATEDPERCENTYIELD 66.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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